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Compound of Interest

Compound Name: 5-Hydroxy-2-methoxypyridine

Cat. No.: B1631412 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction: The Strategic Value of the
Methoxypyridine Core
In the landscape of contemporary drug discovery, the strategic selection of molecular building

blocks is paramount to the successful development of novel therapeutics. Among the

heterocyclic scaffolds, the substituted pyridine core holds a privileged position due to its

presence in a multitude of biologically active compounds and its ability to engage in key

intermolecular interactions with protein targets. 5-Hydroxy-2-methoxypyridine, in particular,

has emerged as a highly valuable and versatile building block. Its unique electronic and

structural features, including a hydrogen bond donor (hydroxyl group), a hydrogen bond

acceptor (methoxy group and pyridine nitrogen), and multiple sites for synthetic diversification,

make it an attractive starting point for the synthesis of complex molecules with tailored

pharmacological profiles.

This guide provides an in-depth exploration of 5-hydroxy-2-methoxypyridine as a key

intermediate in medicinal chemistry. We will delve into its physicochemical properties, reactivity,

and provide detailed, field-proven protocols for its application in common synthetic

transformations. The emphasis will be on not just the procedural steps, but the underlying

chemical principles and strategic considerations that inform the experimental design, thereby

empowering researchers to leverage this scaffold to its full potential.
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Physicochemical Properties and Reactivity Profile
5-Hydroxy-2-methoxypyridine is an off-white to faint yellow crystalline solid with a molecular

formula of C₆H₇NO₂ and a molecular weight of 125.13 g/mol .[1][2] Its structure presents a

fascinating interplay of functional groups that dictate its reactivity.

Property Value Source

Molecular Formula C₆H₇NO₂ [1][2]

Molecular Weight 125.13 g/mol [1][2]

CAS Number 51834-97-0 [1][2]

Appearance
Off-white to faint yellow

crystalline solid
[1]

Purity Typically >98% [1]

The pyridine ring is electron-deficient, which influences the reactivity of its substituents. The

hydroxyl group at the 5-position is a key handle for derivatization, primarily through O-alkylation

and O-acylation. The nitrogen atom in the pyridine ring can be a site for N-alkylation, a reaction

that is often in competition with O-alkylation. The methoxy group at the 2-position is generally

stable but can influence the regioselectivity of reactions on the pyridine ring. Furthermore, the

pyridine core itself can be functionalized through halogenation, followed by cross-coupling

reactions such as the Suzuki-Miyaura coupling.

A critical aspect of the reactivity of hydroxypyridines is their existence in tautomeric equilibrium

with their corresponding pyridone forms. While 5-hydroxy-2-methoxypyridine predominantly

exists in the hydroxy form, the potential for tautomerization should be considered when

designing synthetic strategies, particularly for N-alkylation reactions.

Core Synthetic Protocols
The following protocols are designed to be robust and adaptable for various downstream

applications. The rationale behind the choice of reagents and conditions is provided to facilitate

a deeper understanding and allow for informed modifications.
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Protocol 1: Regioselective O-Alkylation
The hydroxyl group of 5-hydroxy-2-methoxypyridine is a versatile point for introducing a wide

array of side chains via O-alkylation. This is a fundamental transformation for modulating the

compound's solubility, lipophilicity, and target engagement.

Workflow for O-Alkylation:

Preparation

Reaction Work-up & Purification
5-Hydroxy-2-methoxypyridine

(1.0 eq)

Stir at RT
(15-30 min)

Dissolve in

Anhydrous K₂CO₃

(1.5 - 2.0 eq)

Anhydrous DMF

Add Alkyl Halide (R-X)
(1.1 - 1.5 eq) dropwise Heat to 60-80°C Monitor by TLC/LC-MS Cool to RT & Quench

with Water
Upon completion Extract with

Ethyl Acetate (3x) Wash with Brine Dry over Na₂SO₄ Concentrate in vacuo Column Chromatography 5-Alkoxy-2-methoxypyridine

Click to download full resolution via product page

Caption: Workflow for the O-alkylation of 5-hydroxy-2-methoxypyridine.

Detailed Step-by-Step Methodology:

Reaction Setup: To a solution of 5-hydroxy-2-methoxypyridine (1.0 eq) in anhydrous N,N-

dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq).

Rationale: DMF is an excellent polar aprotic solvent for this reaction, readily dissolving the

starting material and the intermediate phenoxide salt. K₂CO₃ is a mild and effective base

for deprotonating the hydroxyl group to form the more nucleophilic potassium salt.

Anhydrous conditions are crucial to prevent hydrolysis of the alkyl halide and to maximize

the efficiency of the reaction.

Reagent Addition: Stir the suspension at room temperature for 15-30 minutes, then add the

desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 eq) dropwise.
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Rationale: The pre-stirring ensures complete formation of the potassium salt. A slight

excess of the alkyl halide drives the reaction to completion.

Reaction: Heat the reaction mixture to 60-80°C and monitor its progress by thin-layer

chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Rationale: Heating accelerates the rate of the Sₙ2 reaction. The choice of temperature will

depend on the reactivity of the alkyl halide.

Work-up: Once the starting material is consumed, cool the reaction to room temperature and

quench with water.

Rationale: Quenching with water dissolves the inorganic salts (K₂CO₃ and the potassium

halide byproduct).

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the

organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

Concentrate the solvent under reduced pressure and purify the crude product by column

chromatography to obtain the desired 5-alkoxy-2-methoxypyridine derivative.[3]

Rationale: Ethyl acetate is a common solvent for extracting organic products from

aqueous solutions. The brine wash helps to remove any remaining water from the organic

layer. Column chromatography is a standard method for purifying the final product from

any unreacted starting materials or byproducts.

Protocol 2: N-Alkylation via Mitsunobu Reaction
While direct N-alkylation can be challenging due to competing O-alkylation, the Mitsunobu

reaction offers a powerful alternative for the synthesis of N-alkylated pyridones, the tautomeric

form of hydroxypyridines. This reaction proceeds under mild, neutral conditions.

Workflow for Mitsunobu N-Alkylation:
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Preparation

Reaction Work-up & Purification

5-Hydroxy-2-methoxypyridine
(1.0 eq)

Cool to 0°C

Dissolve in

Alcohol (R-OH)
(1.2-1.5 eq)

Triphenylphosphine (PPh₃)
(1.5 eq)

Anhydrous THF

Add DIAD or DEAD
(1.5 eq) dropwise

Warm to RT & Stir
(4-24 hours) Monitor by TLC/LC-MS Remove solvent

in vacuo
Upon completion Dissolve residue in DCM Wash with sat. NaHCO₃

and brine Dry over Na₂SO₄ Concentrate in vacuo Column Chromatography N-Alkyl-2-methoxypyridin-5-one
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Caption: Workflow for the N-alkylation of 5-hydroxy-2-methoxypyridine via the Mitsunobu

reaction.

Detailed Step-by-Step Methodology:

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-hydroxy-2-
methoxypyridine (1.0 eq), the desired alcohol (1.2-1.5 eq), and triphenylphosphine (PPh₃,

1.5 eq). Add anhydrous tetrahydrofuran (THF) to dissolve the reagents. Cool the solution to

0°C in an ice bath.[4]

Rationale: The Mitsunobu reaction requires anhydrous conditions to prevent unwanted

side reactions. THF is a suitable solvent for this transformation. Cooling to 0°C helps to

control the initial exothermic reaction upon addition of the azodicarboxylate.

Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl

azodicarboxylate (DEAD) (1.5 eq) dropwise to the reaction mixture over 10-15 minutes.[4]

Rationale: DIAD or DEAD are the activating reagents in the Mitsunobu reaction. Slow

addition is crucial to maintain control over the reaction temperature and to prevent the

formation of byproducts.
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Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor

the reaction progress by TLC or LC-MS.

Rationale: The reaction is typically allowed to proceed to completion at room temperature.

Reaction times can vary depending on the steric and electronic properties of the alcohol.

Work-up and Purification: Once the reaction is complete, remove the solvent under reduced

pressure. Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous

NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter,

and concentrate under reduced pressure. Purify the crude product by silica gel column

chromatography.[4]

Rationale: The work-up is designed to remove the triphenylphosphine oxide and the

reduced azodicarboxylate byproducts. Column chromatography is usually necessary to

isolate the pure N-alkylated product.

Protocol 3: Suzuki-Miyaura Cross-Coupling
To further diversify the 5-hydroxy-2-methoxypyridine scaffold, the pyridine ring can be

functionalized with aryl or heteroaryl groups via a Suzuki-Miyaura cross-coupling reaction. This

requires prior halogenation of the pyridine ring, typically at the 3- or 4-position.

Workflow for Suzuki-Miyaura Coupling:
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Preparation

Reaction Work-up & Purification

Halogenated 5-hydroxy-2-methoxypyridine
(1.0 eq)

Combine Reagents
in Reaction Flask

Aryl/Heteroaryl Boronic Acid
(1.2 eq)

Pd Catalyst (e.g., Pd(PPh₃)₄)
(0.05 eq)

Base (e.g., K₂CO₃)
(2.0 eq)

Degassed Solvent
(e.g., 1,4-Dioxane/Water)

Heat to 80-90°C
under Inert Atmosphere

Monitor by TLC/LC-MS
(12-24 hours) Cool to RTUpon completion Dilute with Ethyl Acetate

and Water
Extract with

Ethyl Acetate (3x) Dry over Na₂SO₄ Concentrate in vacuo Column Chromatography Coupled Product

Click to download full resolution via product page

Caption: Workflow for the Suzuki-Miyaura cross-coupling of a halogenated 5-hydroxy-2-
methoxypyridine derivative.

Detailed Step-by-Step Methodology:

Reaction Setup: In a reaction flask, combine the halogenated 5-hydroxy-2-
methoxypyridine derivative (e.g., 3-bromo-5-hydroxy-2-methoxypyridine) (1.0 eq), a

boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base

(e.g., potassium carbonate, 2.0 eq).[3][5][6]

Rationale: The choice of palladium catalyst and ligand is critical for the success of the

Suzuki coupling. Pd(PPh₃)₄ is a common and effective catalyst for many applications. An

inorganic base is required for the transmetalation step of the catalytic cycle.
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Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 v/v 1,4-dioxane and water).[3]

Rationale: Degassing the solvent is crucial to remove dissolved oxygen, which can

deactivate the palladium catalyst. A mixture of an organic solvent and water is often used

to dissolve both the organic and inorganic reagents.

Reaction: Heat the mixture to 80-90°C under an inert atmosphere with vigorous stirring.

Monitor the reaction by TLC or LC-MS.[3]

Rationale: The reaction is performed under an inert atmosphere to protect the catalyst

from oxidation. Heating is typically required to drive the catalytic cycle.

Work-up: After 12-24 hours, cool the reaction to room temperature. Dilute with ethyl acetate

and water.[3]

Extraction and Purification: Separate the layers and extract the aqueous layer with ethyl

acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure. Purify the crude product by column chromatography to

yield the desired coupled product.

Safety and Handling
5-Hydroxy-2-methoxypyridine and its derivatives should be handled in a well-ventilated area,

preferably in a fume hood.[7] Personal protective equipment (PPE), including safety goggles,

gloves, and a lab coat, should be worn at all times.[7] Avoid inhalation of dust and contact with

skin and eyes.[7][8] In case of contact, rinse the affected area with plenty of water.[7] Consult

the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.[7]

[8][9][10]

Conclusion: A Building Block for Future Discoveries
5-Hydroxy-2-methoxypyridine represents a powerful and versatile building block for

medicinal chemists. Its inherent reactivity and multiple points for diversification provide a rich

platform for the synthesis of novel and complex molecules. The protocols outlined in this guide,

grounded in established chemical principles, offer a solid foundation for researchers to

confidently incorporate this valuable scaffold into their drug discovery programs. By

understanding the nuances of its reactivity and applying the appropriate synthetic strategies,
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the full potential of 5-hydroxy-2-methoxypyridine can be unlocked, paving the way for the

development of the next generation of therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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